molecular formula C3BrF7 B1362541 Heptafluoropropyl bromide CAS No. 422-85-5

Heptafluoropropyl bromide

Cat. No.: B1362541
CAS No.: 422-85-5
M. Wt: 248.92 g/mol
InChI Key: LANNRYWUUQMNPF-UHFFFAOYSA-N
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Description

Heptafluoropropyl bromide, also known as 1-bromo-1,1,2,2,3,3,3-heptafluoropropane, is a chemical compound with the molecular formula C3BrF7. It is a colorless liquid at room temperature and is known for its high density and low boiling point. This compound is part of the family of perfluorinated compounds, which are characterized by the presence of fluorine atoms replacing hydrogen atoms in hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluoropropyl bromide can be synthesized through the bromination of heptafluoropropane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation to remove any impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Heptafluoropropyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or cyanide (CN-) .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium hydroxide yields heptafluoropropanol, while reaction with potassium cyanide produces heptafluoropropyl cyanide .

Mechanism of Action

The mechanism by which heptafluoropropyl bromide exerts its effects is primarily through its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is a good leaving group, allowing the molecule to react readily with nucleophiles.

Comparison with Similar Compounds

Uniqueness: Heptafluoropropyl bromide is unique due to its combination of high reactivity and stability. The presence of the bromine atom allows for efficient nucleophilic substitution reactions, while the perfluorinated carbon chain provides chemical and thermal stability. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,3-heptafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF7/c4-2(7,8)1(5,6)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANNRYWUUQMNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrC3F7, C3BrF7
Record name Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro-
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Source PubChem
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DSSTOX Substance ID

DTXSID3059971
Record name 1-Bromoheptafluoropropane
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Molecular Weight

248.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-85-5
Record name 1-Bromo-1,1,2,2,3,3,3-heptafluoropropane
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Record name Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro-
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Record name Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro-
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Record name 1-Bromoheptafluoropropane
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Record name 1-bromo-1,1,2,2,3,3,3-heptafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is using heptafluoropropyl bromide in a flow system advantageous, especially considering its low boiling point?

A: this compound (bp 12 °C) is a highly volatile compound, making its precise handling in traditional batch reactions challenging. The paper demonstrates a novel approach using a jacketed syringe pump within a continuous flow system []. This system allows for the controlled and consistent delivery of this compound to the reaction mixture, even under ambient pressure. This method offers several advantages:

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